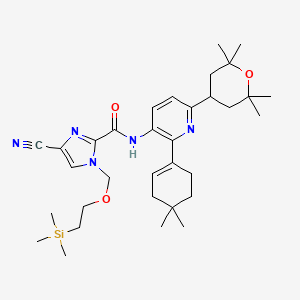
4-Cyano-N-(2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)pyridin-3-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxamide
Cat. No. B8427178
M. Wt: 591.9 g/mol
InChI Key: KSESVRGMJUKHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08497376B2
Procedure details


2-(4,4-Dimethyl-cyclohex-1-enyl)-6-(2,2,6,6-tetramethyl-tetrahydro-pyran-4-yl)-pyridin-3-ylamine (as prepared in the previous step, 10.0 g, 0.029 mol) was coupled to 4-cyano-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carboxylic acid, potassium salt as described in Example 1, step (b) to obtain the title compound (15.8 g, 92%) after purification on silica gel (30-70% EtOAc-hexane) as a white solid: Mass spectrum (ESI, m/z): Calcd. for C33H49N5O3Si, 592.3 (M+H), found 592.4.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:25])[CH2:7][CH2:6][C:5]([C:8]2[C:13]([NH2:14])=[CH:12][CH:11]=[C:10]([CH:15]3[CH2:20][C:19]([CH3:22])([CH3:21])[O:18][C:17]([CH3:24])([CH3:23])[CH2:16]3)[N:9]=2)=[CH:4][CH2:3]1.[C:26]([C:28]1[N:29]=[C:30]([C:41](O)=[O:42])[N:31]([CH2:33][O:34][CH2:35][CH2:36][Si:37]([CH3:40])([CH3:39])[CH3:38])[CH:32]=1)#[N:27].[K]>>[CH3:1][C:2]1([CH3:25])[CH2:7][CH2:6][C:5]([C:8]2[C:13]([NH:14][C:41]([C:30]3[N:31]([CH2:33][O:34][CH2:35][CH2:36][Si:37]([CH3:40])([CH3:39])[CH3:38])[CH:32]=[C:28]([C:26]#[N:27])[N:29]=3)=[O:42])=[CH:12][CH:11]=[C:10]([CH:15]3[CH2:16][C:17]([CH3:24])([CH3:23])[O:18][C:19]([CH3:22])([CH3:21])[CH2:20]3)[N:9]=2)=[CH:4][CH2:3]1 |^1:43|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC=C(CC1)C1=NC(=CC=C1N)C1CC(OC(C1)(C)C)(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1N=C(N(C1)COCC[Si](C)(C)C)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC=C(CC1)C1=NC(=CC=C1NC(=O)C=1N(C=C(N1)C#N)COCC[Si](C)(C)C)C1CC(OC(C1)(C)C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.8 g | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
